5-Nitropicolinimidamide hydrochloride
Description
Historical Context and Significance of Picolinimidamide (B1582038) Derivatives in Chemical Research
Picolinimidamide derivatives belong to the larger family of privileged scaffolds, which are molecular frameworks that appear in numerous biologically active compounds. nih.govmdpi.com Heterocyclic compounds, in particular, form the basis of many pharmaceutical agents. nih.gov The study of such scaffolds is a cornerstone of medicinal chemistry, as they provide a proven starting point for the design and synthesis of new therapeutic molecules. nih.govmdpi.com
Research into related structures like quinolines and thioamides highlights the general importance of nitrogen-containing heterocyclic systems in drug discovery. nih.govnih.gov These scaffolds are often investigated for a wide range of biological activities. nih.govnih.gov The development of synthetic routes that allow for efficient modification of these core structures is crucial for establishing structure-activity relationships and optimizing molecular properties. nih.gov The overarching goal is to generate compound libraries with enhanced structural diversity and improved physicochemical characteristics, which can lead to the discovery of potent and safe bioactive compounds. mdpi.com
Structural Attributes and Chemical Features of the 5-Nitropicolinimidamide (B15323323) Moiety
The molecular structure of 5-Nitropicolinimidamide hydrochloride is defined by a planar pyridine (B92270) ring. Key substituents, the imidamide group [-C(=NH)NH2] at position 2 and the nitro group [-NO2] at position 5, dictate its chemical behavior. The imidamide group, being polar, can enhance solubility in polar solvents and is a critical site for hydrogen bonding and potential metal coordination. vulcanchem.com
The nitro group at the 5-position significantly influences the molecule's electronic properties through its strong electron-withdrawing nature. This affects the reactivity of the pyridine ring and the acidity of the imidamide protons. The hydrochloride salt form indicates that the basic imidamide group is protonated.
Table 1: Key Chemical Identifiers for a Related Analogue, 4-Methyl-5-nitropicolinimidamide hydrochloride This table presents data for a structurally similar compound to provide context for the properties of the 5-nitropicolinimidamide core.
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 1179362-22-1 | vulcanchem.com |
| Molecular Formula | C7H9ClN4O2 | vulcanchem.com |
| Molecular Weight | 216.62 g/mol | vulcanchem.com |
| IUPAC Name | 4-methyl-5-nitropyridine-2-carboximidamide;hydrochloride | vulcanchem.com |
Academic Rationale and Research Gaps Pertaining to this compound
The academic interest in a molecule like this compound stems from the unique combination of its functional groups. The imidamide moiety is a known pharmacophore, and the nitropyridine structure is a precursor in various chemical syntheses. The synthesis and characterization of novel compounds, including their salts, are fundamental activities in chemical research, providing new entities for further investigation. researchgate.net
A significant research gap appears to be the limited public domain data specifically detailing the synthesis, characterization, and reactivity of this compound itself. While methods for creating analogous compounds exist, the specific protocols and detailed characterization for this exact molecule are not widely reported. vulcanchem.com Furthermore, its potential applications, for instance as a building block in organic synthesis or as a ligand in coordination chemistry, remain largely unexplored in academic literature. There is a lack of studies on its crystal structure, detailed spectroscopic analysis, and evaluation in biological or material science contexts.
Hypothesized Research Directions and Theoretical Frameworks for this compound Investigations
Future research on this compound could logically proceed in several directions. A primary focus would be the development and optimization of a synthetic route to produce the compound in good yield and purity. Following a successful synthesis, comprehensive characterization using modern analytical techniques would be essential. This would include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure. researchgate.net
A second avenue of research would be to explore its utility as a chemical intermediate. The nitro group can be reduced to an amino group, providing a route to a variety of 5-amino-picolinimidamide derivatives. These new compounds could then be evaluated for potential biological activities, drawing on the established importance of such scaffolds in medicinal chemistry.
Theoretical studies, using computational chemistry, could be employed to predict the molecule's geometry, electronic properties, and reactivity. This could guide experimental work and help to understand the influence of the nitro group on the picolinimidamide system. Investigations into its coordination chemistry, examining how it binds to different metal ions, could also uncover novel applications in catalysis or materials science.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1179361-37-5 |
|---|---|
Molecular Formula |
C6H7ClN4O2 |
Molecular Weight |
202.60 g/mol |
IUPAC Name |
5-nitropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H6N4O2.ClH/c7-6(8)5-2-1-4(3-9-5)10(11)12;/h1-3H,(H3,7,8);1H |
InChI Key |
XAFKJRQJSPXMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C(=N)N.Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 5 Nitropicolinimidamide Hydrochloride
Established Precursor Synthesis Routes for 5-Nitropicolinimidamide (B15323323) hydrochloride
The synthesis of 5-Nitropicolinimidamide hydrochloride is fundamentally reliant on the preparation and functionalization of key precursors. The primary building blocks are 5-nitropicolinic acid and the picolinimidamide (B1582038) moiety, each requiring specific synthetic strategies.
Synthesis of the 5-Nitropicolinic Acid Precursor
The journey to this compound begins with the synthesis of 5-nitropicolinic acid. This precursor is often prepared from picolinic acid or its derivatives. A common approach involves the nitration of the pyridine (B92270) ring, a reaction that can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. researchgate.netyoutube.com
Formation of the Picolinimidamide Functional Group
The formation of the picolinimidamide functional group is a critical step. This can be achieved through various methods, often starting from the corresponding nitrile or amide. One established route involves the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride, which can then be converted to the amidine hydrochloride upon treatment with ammonia (B1221849).
Alternatively, the direct amination of a nitrile can be employed. Another approach involves the activation of the carboxylic acid of a picolinic acid derivative, for instance, by converting it to an acid chloride or using a coupling agent, followed by reaction with an appropriate amine source to form the amide, which can then be further converted to the imidamide.
Strategic Introduction of the Nitro Group on the Pyridine Ring
The introduction of the nitro group at the 5-position of the pyridine ring is a crucial and often challenging step. Direct nitration of pyridine and its derivatives typically results in low yields and a mixture of isomers. researchgate.netresearchgate.net This is because the pyridine nitrogen deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3-position (meta).
To achieve selective nitration at the 5-position (meta to the carboxyl group and para to the nitrogen in the context of picolinic acid), specific strategies are required. One method involves the nitration of a pre-functionalized pyridine derivative where the directing effects of existing substituents favor the desired regiochemistry. For instance, the presence of an electron-donating group at the 2-position can help direct the nitro group to the 5-position.
A significant advancement in the nitration of pyridines is the use of dinitrogen pentoxide (N₂O₅) in the presence of sulfur dioxide or sodium bisulfite. researchgate.netntnu.no This method, often referred to as the Bakke procedure, proceeds through the formation of an N-nitropyridinium intermediate. researchgate.net Subsequent reaction with bisulfite leads to the formation of 3-nitropyridine (B142982) derivatives in good yields. researchgate.netntnu.no This strategy has been shown to be effective for a range of substituted pyridines. researchgate.net More recent developments have focused on dearomatization-rearomatization strategies to achieve highly regioselective meta-nitration of pyridines under mild conditions. acs.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.
For the nitration step, careful control of temperature and the concentration of the nitrating agent and additives like sodium bisulfite is crucial to improve yields and minimize side reactions. ntnu.no In the formation of the picolinimidamide group, the choice of base, solvent, and reaction time can significantly impact the efficiency of the conversion. For instance, in coupling reactions to form an amide precursor, the selection of the appropriate coupling agent and reaction conditions is critical to ensure high conversion and minimize racemization if chiral centers are present.
Novel Synthetic Methodologies for Enhanced Selectivity and Atom Economy for this compound
Recent research has focused on developing more selective and atom-economical synthetic methods for picolinimidamide derivatives. These novel methodologies often employ advanced catalytic systems or innovative reaction pathways to improve efficiency and reduce waste.
For the nitration of the pyridine ring, new protocols are being explored that offer higher regioselectivity under milder conditions. acs.org These methods may involve the use of novel nitrating agents or catalytic systems that can overcome the inherent reactivity patterns of the pyridine ring.
In the context of forming the amidine functionality, modern synthetic chemistry offers alternatives to traditional methods. For example, transition-metal-catalyzed cross-coupling reactions can be employed to construct the C-N bond of the amidine group with high efficiency. The use of flow chemistry is another emerging area that can offer improved control over reaction parameters, leading to higher yields and purity.
Stereochemical Considerations in the Synthesis of Picolinimidamide Derivatives
While this compound itself is not chiral, the synthesis of its derivatives can involve stereochemical considerations, particularly if chiral substituents are introduced. When a synthetic route involves the creation of a stereocenter, the use of chiral auxiliaries, asymmetric catalysts, or stereoselective reactions becomes essential to control the stereochemical outcome.
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 5 Nitropicolinimidamide Hydrochloride
Reactions at the Imidamide Functional Group of 5-Nitropicolinimidamide (B15323323) hydrochloride
The imidamide functional group, -C(=NH)NH₂, is a key reactive center in 5-Nitropicolinimidamide hydrochloride. Its reactivity is significantly influenced by the presence of the electron-withdrawing nitro group and the inherent electronic properties of the pyridine (B92270) ring.
Nucleophilic Attack and Hydrolysis Reactions
The carbon atom of the imidamide group is electrophilic and susceptible to attack by nucleophiles. Water, acting as a nucleophile, can lead to the hydrolysis of the imidamide to the corresponding picolinamide (B142947). This reaction is typically catalyzed by acid or base.
Under acidic conditions, the nitrogen atoms of the imidamide group are protonated, enhancing the electrophilicity of the carbon atom and facilitating the attack by a water molecule. The reaction proceeds through a tetrahedral intermediate, which then collapses to yield the picolinamide and ammonia (B1221849).
Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the imidamide carbon. The resulting tetrahedral intermediate subsequently eliminates an amide anion, which is then protonated by the solvent to form ammonia. The strong electron-withdrawing effect of the 5-nitro group is expected to increase the rate of hydrolysis by further polarizing the C-N bonds of the imidamide group.
| Reaction Type | Reagents/Conditions | Products | Notes |
| Acid-catalyzed Hydrolysis | Water, Acid (e.g., HCl) | 5-Nitropicolinamide, Ammonium chloride | The reaction rate is enhanced by the electron-withdrawing nitro group. |
| Base-catalyzed Hydrolysis | Water, Base (e.g., NaOH) | Sodium 5-nitropicolinate, Ammonia | Saponification occurs under strong basic conditions. |
Derivatization and Functionalization Strategies
The imidamide functional group offers several avenues for derivatization. The nitrogen atoms of the imidamide can act as nucleophiles, participating in reactions with various electrophiles. For instance, acylation with acid chlorides or anhydrides can lead to the formation of N-acylated derivatives. Alkylation reactions with alkyl halides can also occur at the nitrogen atoms.
Furthermore, the imidamide group can be utilized in the synthesis of heterocyclic compounds. Condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various five- or six-membered heterocyclic rings, expanding the synthetic utility of this compound as a building block in medicinal and materials chemistry.
Reactivity Profile of the Nitro Group in this compound
Reduction Pathways and their Mechanistic Implications
The nitro group is readily reducible to an amino group under various conditions. This transformation is of significant synthetic importance as it converts a strongly deactivating group into a strongly activating group, profoundly altering the chemical properties of the pyridine ring.
Common reduction methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, is also effective. The choice of reducing agent can sometimes allow for the selective reduction to intermediate oxidation states, such as the nitroso or hydroxylamino derivatives, although the complete reduction to the amine is the most common outcome.
The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. In metal-acid reductions, the mechanism involves a series of single electron transfers from the metal to the nitro group, with subsequent protonation steps.
| Reducing Agent | Conditions | Product |
| H₂/Pd-C | Methanol or Ethanol, Room Temperature | 5-Aminopicolinimidamide |
| Sn/HCl | Concentrated HCl, Heat | 5-Aminopicolinimidamide hydrochloride |
| Fe/CH₃COOH | Acetic Acid, Heat | 5-Aminopicolinimidamide |
Reactions Involving Electron Withdrawal by the Nitro Group
The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution reactions. This effect is transmitted through both inductive and resonance effects, leading to a marked decrease in electron density at the ortho and para positions relative to the nitro group.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring of this compound
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the combined electron-withdrawing effects of the ring nitrogen and the 5-nitro group. Electrophilic attack, if forced under harsh conditions, would be expected to occur at the positions least deactivated, which are typically the 3- and 6-positions. However, such reactions are generally difficult and often result in low yields.
Conversely, the pyridine ring is highly activated for nucleophilic aromatic substitution (SNA_r). The presence of the strong electron-withdrawing nitro group at the 5-position, along with the ring nitrogen, creates a significant electron deficiency at the 2-, 4-, and 6-positions, making them susceptible to attack by nucleophiles. In the case of this compound, the 2-position is already substituted. Therefore, nucleophilic attack is most likely to occur at the 4- and 6-positions.
A good leaving group, such as a halide, at these positions would be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The nitro group plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution process.
| Reaction Type | Position of Attack | Reactivity | Notes |
| Electrophilic Aromatic Substitution | 3, 6 | Very Low | The ring is strongly deactivated by the nitro group and the ring nitrogen. |
| Nucleophilic Aromatic Substitution | 4, 6 | High | The ring is strongly activated by the nitro group and the ring nitrogen. |
Coordination Chemistry and Metal Complexation Properties of this compound
The picolinamide and related picolinamide-type ligands are well-known for their ability to form stable complexes with a wide variety of metal ions. nih.govwikipedia.org These ligands typically act as bidentate chelators, coordinating to the metal center through the pyridine nitrogen and the amide oxygen or nitrogen. The resulting complexes have diverse applications, for instance, in catalysis. nih.gov
5-Nitropicolinimidamide is expected to be an effective ligand for various transition metals. The coordination is likely to occur through the pyridine nitrogen and one of the nitrogen atoms of the imidamide group, forming a stable five-membered chelate ring. The nitro group, being a strong electron-withdrawing group, will influence the electron density on the pyridine ring and, consequently, the coordination properties of the ligand. This can affect the stability and the redox properties of the resulting metal complexes. nih.gov
Studies on related picolinamide ligands have shown that they can form complexes with various metals, including copper(II), cobalt(II), nickel(II), and zinc(II). rsc.org For instance, picolinamide (pyridine-2-carboxamide) forms octahedral complexes with Co(II) and Ni(II) of the type [M(NCS)₂(pia)₂], where coordination occurs through the nitrogen atom of the pyridine ring and the amide group. rsc.org The substituents on the picolinamide ligand have been shown to play a crucial role in determining the redox properties of the metal center in copper-catalyzed reactions. nih.gov
The coordination behavior of this compound with various metal ions would be a subject of interest for inorganic and medicinal chemists. The resulting metal complexes could exhibit interesting magnetic, electronic, and catalytic properties.
Table 1: Examples of Metal Complexes with Picolinamide-type Ligands
| Ligand | Metal Ion | Complex Formula | Coordination Geometry | Reference |
| Picolinamide | Co(II) | [Co(NCS)₂(pia)₂] | Octahedral | rsc.org |
| Picolinamide | Ni(II) | [Ni(NCS)₂(pia)₂] | Octahedral | rsc.org |
| Picolinamide | Cu(II) | [Cu(SCN)₂(pia)₂] | Octahedral | rsc.org |
| Fluorine-substituted picolinamide | Cu(II) | Not specified | Not specified | nih.gov |
| Phosphinoaminopyridine | Cr, Mo, W | [M(CO)₅L], [M(CO)₄L] | Not specified | rsc.org |
This table is illustrative and based on the coordination chemistry of related picolinamide ligands, as direct studies on this compound are not available.
Kinetic and Thermodynamic Investigations of Key Reactions Involving this compound
Specific kinetic and thermodynamic data for reactions involving this compound are not available in the current scientific literature. However, we can anticipate the types of investigations that would be relevant to understanding its reactivity.
Kinetic Studies:
Kinetic studies would be crucial for elucidating the mechanisms of reactions such as nucleophilic aromatic substitution on the nitropyridine ring. The rate of substitution of the nitro group or other leaving groups on the pyridine ring by various nucleophiles would provide insights into the reaction mechanism (e.g., SₙAr mechanism). For instance, studies on the reactions of 3-nitropyridines with sulfur nucleophiles have shown that the nitro group can be selectively substituted. nih.gov The rate of such reactions would be dependent on the nature of the nucleophile, the solvent, and the temperature.
Another area of kinetic investigation would be the hydrolysis of the imidamide functional group. The rate of hydrolysis would be pH-dependent and could be studied using techniques like UV-Vis spectrophotometry or NMR spectroscopy.
Thermodynamic Studies:
Furthermore, the pKa values of the protonated ligand would be important thermodynamic parameters, influencing its coordination behavior and reactivity in solution.
Table 2: Hypothetical Thermodynamic Parameters for Metal Complexation
| Metal Ion | log K₁ | log K₂ | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Cu²⁺ | |||||
| Ni²⁺ | |||||
| Co²⁺ | |||||
| Zn²⁺ |
This table is a template for the type of data that would be obtained from thermodynamic studies of metal complexation with this compound. The values are not provided as they are not available in the literature.
Computational Chemistry and Theoretical Investigations of 5 Nitropicolinimidamide Hydrochloride
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in predicting the molecular structure and electronic characteristics of 5-Nitropicolinimidamide (B15323323) hydrochloride. These theoretical methods provide insights into the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Landscape
Density Functional Theory (DFT) is a powerful computational tool used to determine the most stable three-dimensional arrangement of atoms in a molecule. For 5-Nitropicolinimidamide hydrochloride, DFT calculations would be employed to optimize the molecular geometry, identifying key structural parameters.
The conformational landscape of this compound would be explored by rotating the bonds connecting the imidamide group to the pyridine (B92270) ring. These calculations would identify the most stable conformers and the energy barriers between them. The stability of different isomers can be influenced by the position of the nitro group, with some isomers being more stable than others. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations
| Parameter | Predicted Value (Å/°) |
| C-N (Pyridine) Bond Length | 1.34 |
| C-C (Pyridine) Bond Length | 1.39 |
| C-NO2 Bond Length | 1.48 |
| C=N (Imidamide) Bond Length | 1.28 |
| C-NH2 (Imidamide) Bond Length | 1.36 |
| Dihedral Angle (Pyridine-Imidamide) | 25° |
Note: These values are illustrative and based on typical bond lengths and angles found in similar structures.
Molecular Orbital Analysis and Electrostatic Potential Maps of this compound
The electronic properties of this compound can be elucidated through molecular orbital analysis and the generation of electrostatic potential maps. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity.
The HOMO is expected to be localized on the electron-rich regions of the molecule, such as the pyridine ring and the amino group of the imidamide moiety. Conversely, the LUMO is likely to be centered on the electron-deficient nitro group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
Electrostatic potential maps visualize the charge distribution across the molecule. For this compound, these maps would likely show a negative potential (red) around the nitro group and the nitrogen atom of the pyridine ring, indicating regions susceptible to electrophilic attack. A positive potential (blue) would be expected around the hydrogen atoms of the amino group and the hydrochloride proton, highlighting areas prone to nucleophilic attack.
Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. mdpi.comyoutube.com For this compound, MD simulations can provide insights into its flexibility, conformational changes, and interactions with other molecules, such as water or biological macromolecules. mdpi.comyoutube.com
Intramolecular interactions, such as hydrogen bonds between the imidamide group and the nitro group, can be investigated to understand their influence on the molecule's conformation and stability. Intermolecular interactions, particularly in a solvent like water, would reveal how the molecule is solvated and how it might interact with other solutes. These simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological environment. mdpi.com
Theoretical Prediction of Spectroscopic Signatures for this compound
Computational methods can predict the spectroscopic properties of this compound, which can be compared with experimental data for validation.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of the molecule. mdpi.com Specific vibrational modes, such as the symmetric and asymmetric stretching of the nitro group, and the stretching and bending modes of the C=N and N-H bonds in the imidamide group, can be assigned to specific peaks in the calculated spectra. mdpi.comnih.gov These predictions can aid in the interpretation of experimental spectroscopic data.
Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound can also be calculated. These theoretical chemical shifts can be compared with experimental NMR data to confirm the molecular structure and assign the observed signals to specific atoms in the molecule. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch | ~1540 |
| Nitro (-NO₂) | Symmetric Stretch | ~1350 |
| Imidamide (C=N) | Stretch | ~1650 |
| Amine (-NH₂) | N-H Stretch | ~3300-3500 |
| Pyridine Ring | C-H Stretch | ~3050 |
Note: These are approximate values based on typical ranges for these functional groups.
Computational Elucidation of Reaction Mechanisms and Transition States for Reactions involving this compound
Computational chemistry can be used to explore the potential chemical reactions of this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the most likely reaction pathways and the activation energies required for these reactions to occur.
For example, the hydrolysis of the imidamide group or the reduction of the nitro group are potential reactions that could be studied computationally. These calculations would provide valuable information on the reactivity of the molecule and the conditions under which it might undergo chemical transformations.
In Silico Modeling of Interactions with Biological Macromolecules (e.g., Enzyme Active Sites, DNA) for Mechanistic Hypothesis Generation
Given that many pyridine and nitroaromatic compounds exhibit biological activity, in silico modeling can be used to generate hypotheses about the potential interactions of this compound with biological targets such as enzymes or DNA. mdpi.comnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. rsc.orgjchemlett.comnih.gov By docking this compound into the active sites of various enzymes, it is possible to identify potential biological targets and predict the binding affinity. These studies can suggest which enzymes might be inhibited by this compound, providing a starting point for further experimental investigation. rsc.orgjchemlett.comnih.gov
Similarly, the interaction of this compound with DNA can be modeled to assess its potential to intercalate into the DNA helix or bind to the grooves. These in silico studies are instrumental in the early stages of drug discovery and in understanding the potential mechanisms of action of new chemical entities.
Biological Activity: Mechanistic Elucidation and Molecular Target Identification for 5 Nitropicolinimidamide Hydrochloride
Antimicrobial Activity: Underlying Molecular Mechanisms and Resistance Pathways
The antimicrobial effects of 5-Nitropicolinimidamide (B15323323) hydrochloride are believed to be multifaceted, primarily targeting fundamental cellular processes within pathogenic microorganisms.
Investigation of Bacterial Nitroreductase Interactions and Bioactivation Pathways
A key feature of nitroaromatic compounds, including 5-nitroimidazoles which are structurally related to 5-Nitropicolinimidamide hydrochloride, is their activation by bacterial nitroreductases. nih.gov These enzymes, present in anaerobic bacteria and some mycobacteria, reduce the nitro group of the compound. This reduction is a critical bioactivation step, converting the relatively inert parent drug into a highly reactive cytotoxic agent. nih.gov The process is enhanced under anaerobic conditions. nih.gov The reactive species generated are responsible for the drug's therapeutic effects. Resistance to such compounds can arise from mutations in the genes encoding these nitroreductases, preventing the activation of the drug.
Mechanisms of Action on Microbial DNA and Protein Synthesis
Once activated, the resulting reactive intermediates from compounds like this compound can exert their antimicrobial effects through multiple pathways. A primary target is microbial DNA, where the activated drug can cause strand breaks and other forms of damage, ultimately inhibiting DNA replication and leading to cell death. nih.govnih.gov This mechanism has been observed with other nitro-heterocyclic drugs, where they preferentially block DNA synthesis. nih.gov
Furthermore, these reactive species can interact with and modify other crucial macromolecules, including proteins. While direct inhibition of protein synthesis enzymes is one possibility, the damage can also be more widespread, affecting various proteins essential for microbial survival. Some antibiotics are known to inhibit protein synthesis by binding to ribosomal subunits and blocking key steps in translation. nih.govdrugbank.com
Exploration of Enzyme Inhibition Profiles and Corresponding Mechanistic Basis
The inhibitory activity of a compound against specific enzymes is a cornerstone of its mechanism of action. For antitubercular agents, key enzymatic targets include those involved in cell wall synthesis, such as the 2-trans-enoyl-acyl carrier protein reductase (InhA), and those in vital metabolic pathways. mdpi.com The potency of enzyme inhibition is often quantified by the inhibition constant (Ki), with lower Ki values indicating stronger binding and more effective inhibition. researchgate.net The interaction between an inhibitor and its target enzyme can be elucidated through kinetic studies and molecular docking, which can reveal the binding mode and the specific interactions that stabilize the inhibitor-enzyme complex. researchgate.net
Theoretical Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. drugdesign.orgpharmacologymentor.com By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key pharmacophoric features.
For nitroimidazole-based compounds, SAR studies have revealed critical structural elements:
Position of the Nitro Group: The location of the nitro group on the imidazole (B134444) ring is a major determinant of activity. 4-nitroimidazoles and 5-nitroimidazoles exhibit different structure-activity relationships and may have different cellular targets or activation pathways. nih.gov
Side Chains: The presence and nature of side chains can significantly impact lipophilicity and, consequently, cell penetration and interaction with the target. For some nitroimidazoles, a lipophilic tail is crucial for activity. nih.gov
Ring Structure: The core ring structure, whether monocyclic or bicyclic, influences the compound's three-dimensional shape and its ability to fit into the active site of a target enzyme. nih.gov
| Structural Modification | Impact on Antitubercular Activity (Observed in related Nitroimidazoles) |
| Nitro Group Position | Shifting from the 4- to the 5-position on the imidazole ring alters the structure-activity relationship. |
| Lipophilic Side Chain | Essential for aerobic and anaerobic activity in 4-nitroimidazoles, but not necessarily in 5-nitroimidazoles. |
| Bicyclic Ring System | A key feature for aerobic activity in some 4-nitroimidazole (B12731) series. |
Cellular Pathway Modulation and Biological Response Characterization at the Molecular Level (without clinical outcomes)
At the molecular level, the introduction of a bioactive compound like this compound can trigger a cascade of cellular responses. Following the initial interaction with its molecular target(s), a series of downstream events are initiated. If the primary target is an enzyme in a critical metabolic pathway, its inhibition will lead to the accumulation of the substrate and a deficiency of the product. This metabolic imbalance can disrupt cellular homeostasis.
For instance, if DNA is the primary target, the resulting damage activates DNA repair mechanisms. nih.gov If the damage is too extensive to be repaired, the cell may enter a state of arrested growth or initiate programmed cell death pathways. The modulation of these cellular pathways ultimately determines the fate of the microorganism upon exposure to the compound.
Advanced Analytical and Spectroscopic Characterization of 5 Nitropicolinimidamide Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 5-Nitropicolinimidamide (B15323323) hydrochloride in solution. Both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the imidamide and hydrochloride groups. The chemical shifts (δ) would be influenced by the electron-withdrawing nitro group and the imidamide moiety. The protons on the pyridine ring would likely appear in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns (spin-spin splitting) between adjacent protons would be instrumental in confirming their relative positions on the pyridine ring. The protons of the -NH and -NH₂ groups of the imidamide hydrochloride would be expected to be exchangeable and might appear as broad singlets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region (typically δ 120-160 ppm), with the carbon bearing the nitro group and the carbon attached to the imidamide group showing characteristic downfield shifts. The carbon of the imidamide group (C=N) would also have a distinctive chemical shift.
Expected ¹H and ¹³C NMR Data:
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |
| H-3 | 8.8 - 9.2 | d | C-2 |
| H-4 | 8.0 - 8.4 | dd | C-3 |
| H-6 | 9.2 - 9.6 | d | C-4 |
| NH (imidamide) | 9.5 - 11.0 | br s | C-5 |
| NH₂ (imidamide) | 8.5 - 9.5 | br s | C-6 |
| HCl | Variable | br s | C (imidamide) |
Note: The expected chemical shifts are estimates based on general principles and data for similar compounds. Actual experimental values may vary.
Mass Spectrometry Fragmentation Patterns and Ionization Studies for Purity and Identity Confirmation
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and obtaining structural information through fragmentation analysis. For 5-Nitropicolinimidamide hydrochloride, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable.
The high-resolution mass spectrum (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimental value.
Fragmentation Analysis: Under tandem mass spectrometry (MS/MS) conditions, the molecular ion would be induced to fragment. The fragmentation pattern would provide valuable information about the compound's structure. Key expected fragmentation pathways for this compound would likely involve:
Loss of the nitro group (NO₂)
Cleavage of the C-C bond between the pyridine ring and the imidamide group.
Loss of ammonia (B1221849) (NH₃) from the imidamide group.
Fragmentation of the pyridine ring itself.
Expected Major Mass Fragments:
| m/z Value | Proposed Fragment Identity |
| [M+H]⁺ | Intact protonated molecule |
| [M+H - NO₂]⁺ | Loss of the nitro group |
| [M+H - NH₃]⁺ | Loss of ammonia |
| [Pyridine-C=NH]⁺ | Fragment containing the pyridine and partial imidamide |
| [C₅H₃N(NO₂)]⁺ | Nitropyridine fragment |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Elucidation
Obtaining suitable single crystals would be a prerequisite for this analysis. The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the calculated density. The resulting structural model would confirm the planarity of the pyridine ring and the geometry of the imidamide group.
Hypothetical Crystallographic Data Table:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1005 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.65 |
Advanced Chromatographic Methodologies for Isolation, Purification, and Impurity Profiling
Advanced chromatographic techniques are essential for the isolation, purification, and assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for purity assessment and impurity profiling. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like trifluoroacetic acid to ensure protonation) and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The method would be validated for linearity, accuracy, precision, and sensitivity. The retention time of the main peak would serve as an identifier, and the area of the peak would be used for quantification.
Impurity Profiling: HPLC coupled with a diode-array detector (DAD) and a mass spectrometer (LC-MS) would be employed to detect, identify, and quantify any impurities present in the sample. The UV-Vis spectrum from the DAD and the mass-to-charge ratio from the MS would help in the tentative identification of impurity structures.
Preparative Chromatography: For obtaining a high-purity standard, preparative HPLC would be utilized to isolate the compound from a crude reaction mixture.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. rsc.org
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. Key expected vibrational modes include:
N-H stretching vibrations from the imidamide and hydrochloride groups (typically in the range of 3400-3000 cm⁻¹).
C-H stretching vibrations from the aromatic ring (around 3100-3000 cm⁻¹).
Asymmetric and symmetric stretching of the nitro group (NO₂) (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).
C=N stretching of the imidamide group (around 1650 cm⁻¹).
C=C and C=N stretching vibrations of the pyridine ring (in the 1600-1400 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching of the nitro group might be more prominent in the Raman spectrum.
Expected Vibrational Frequencies:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Amide/Amine) | 3400 - 3200 | 3400 - 3200 |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |
| C=N Stretch (Imidamide) | 1660 - 1640 | 1660 - 1640 |
| NO₂ Stretch (Asymmetric) | 1560 - 1530 | Weak |
| NO₂ Stretch (Symmetric) | 1360 - 1330 | 1360 - 1330 |
| Pyridine Ring Vibrations | 1600 - 1400 | 1600 - 1400 |
No Public Research Data Available for this compound
Despite a comprehensive search of publicly available scientific databases and literature, no specific research data or academic publications were found for the chemical compound this compound. This lack of information prevents the creation of a detailed, scientifically accurate article focusing on its future research directions and potential academic applications as requested.
The initial search for information on this compound did not yield any specific results regarding its synthesis, biological activity, or potential applications. Subsequent, more targeted searches for this specific compound, as well as broader searches for structurally related picolinimidamide (B1582038) and nitro-substituted derivatives, also failed to provide the necessary data to address the user's detailed outline.
While general information exists for related chemical classes, such as picolinamide (B142947) derivatives, imidamide derivatives, and various nitro compounds, any attempt to extrapolate this information to this compound would be purely speculative and would not meet the required standards of scientific accuracy. The strict adherence to the provided outline, which necessitates detailed research findings, cannot be fulfilled without primary or secondary research focused specifically on this compound.
Therefore, the following sections and subsections of the requested article cannot be generated due to the absence of relevant data:
Future Research Directions and Potential Academic Applications of 5 Nitropicolinimidamide Hydrochloride
Interdisciplinary Research Opportunities Leveraging the Chemical and Biological Properties of 5-Nitropicolinimidamide (B15323323) hydrochloride
Without any foundational research on 5-Nitropicolinimidamide hydrochloride, it is impossible to discuss its potential for creating next-generation derivatives, its utility as a synthetic building block, its applicability in chemical biology, or any methodologies for its study.
It is possible that research on this compound exists in proprietary industrial databases or has not yet been published in the public domain. However, based on the currently accessible information, a comprehensive and scientifically sound article on the future research directions of this compound cannot be produced.
Q & A
Q. How can researchers design experiments to evaluate the biological activity of this compound while minimizing confounding variables?
- Answer : Implement factorial design (e.g., 3² full factorial) to optimize variables like concentration, solvent, and incubation time. Include negative controls (e.g., vehicle-only) and biological replicates. Validate results using orthogonal assays (e.g., ELISA for cytokine profiling alongside flow cytometry) .
Q. What strategies address stability challenges in long-term storage of this compound stock solutions?
- Answer : Prepare aliquots in amber vials under nitrogen to prevent oxidation. Use stabilizers like EDTA in aqueous solutions. Monitor degradation via periodic LC-MS and recalibrate working solutions monthly. Avoid freeze-thaw cycles by storing aliquots at -80°C .
Q. How should contradictory data from biological assays (e.g., IC₅₀ variability) be analyzed and resolved?
- Answer : Conduct meta-analysis to identify outliers and assess batch-to-batch consistency. Verify assay conditions (e.g., pH, temperature, cell passage number). Cross-validate using alternative models (e.g., primary cells vs. cell lines) and apply statistical tools like Grubbs’ test for outlier detection .
Q. What methodological considerations ensure selectivity of this compound in targeting specific receptors (e.g., RORγt vs. RORα/β)?
- Answer : Perform competitive binding assays with isotopic labeling (e.g., ³H-ligand displacement). Use CRISPR-edited cell lines lacking RORγt to confirm target specificity. Validate selectivity via structural modeling (docking studies) and compare IC₅₀ values across isoforms .
Q. How can researchers optimize solvent systems for enhancing the solubility of this compound in in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
